molecular formula C₂₅H₂₃FNNaO₅ B1161754 Pivastatin N-Oxide Sodium Salt

Pivastatin N-Oxide Sodium Salt

Katalognummer: B1161754
Molekulargewicht: 459.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pivastatin N-Oxide Sodium Salt (CAS No. 2276678-27-2; free acid CAS No. 1611499-16-1) is a pharmacologically relevant impurity of Pitavastatin, a synthetic statin used to manage hypercholesterolemia. This compound is the sodium salt of the N-oxide derivative of Pitavastatin, formed via oxidation of the parent molecule’s tertiary amine group during synthesis or storage . Its molecular formula is C₂₅H₂₃FNO₅·Na, with a molecular weight of 436.46 g/mol (excluding the sodium counterion) .

Eigenschaften

Molekularformel

C₂₅H₂₃FNNaO₅

Molekulargewicht

459.44

Synonyme

Sodium (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-3-yl)-3,5-dihyroxyhept-6-enoate

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature(s)
Pivastatin N-Oxide Sodium Salt 2276678-27-2 C₂₅H₂₃FNO₅·Na 436.46 N-oxide group, sodium salt
Pitavastatin Calcium Salt 147526-32-7 C₅₀H₄₈CaF₂N₂O₈ 880.98 Calcium salt, dihydroxy acid form
Pitavastatin 3-Oxo Sodium N/A C₂₅H₂₁FNO₄·Na 418.45 Ketone group at C3, sodium salt
Pitavastatin Lactone-d4 N/A C₂₅H₁₈FNO₃D₄ 407.48 Deuterated lactone ring
Pitavastatin Impurity 4 (PP-4) 1187966-95-5 C₂₀H₁₄FN 287.34 Dehydroxylated, unsaturated side chain
(3R,5R)-Pitavastatin Calcium Salt 254452-96-5 C₂₆H₂₆FNO₄·0.5Ca 435.50 Stereospecific R-configuration at C3/C5

Notes:

  • Functional Group Variations: The N-oxide group in Pivastatin N-Oxide Sodium Salt introduces polarity, altering metabolic stability compared to non-oxidized derivatives like Pitavastatin Impurity 4 .
  • Stereochemical Impact : The (3R,5R)-Pitavastatin Calcium Salt exhibits stereospecific binding to HMG-CoA reductase, while oxidized or deuterated analogs may show reduced affinity .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Bioequivalence : Pitavastatin Sodium (parent drug) demonstrated bioequivalence to Pitavastatin Calcium in fed/fasted studies, with similar AUC and Cmax values . However, sodium salts like Pivastatin N-Oxide Sodium Salt may exhibit distinct dissolution profiles due to excipient differences (e.g., sodium alginate) .
  • Transporter Interactions: Pitavastatin derivatives are substrates for OATP1B1 and MRP2 transporters.
  • Metabolic Stability: The N-oxide group in Pivastatin N-Oxide Sodium Salt may reduce susceptibility to cytochrome P450 metabolism (e.g., CYP2C9), extending half-life relative to non-oxidized impurities .

Regulatory and Stability Considerations

  • Impurity Classification : Pivastatin N-Oxide Sodium Salt is classified as a "specified impurity" requiring strict control, whereas lactone or deuterated forms (e.g., Pitavastatin Lactone-d4) are typically used as reference standards in stability studies .
  • Degradation Pathways : Oxidative impurities like the N-oxide form are more likely to form under high-temperature or high-humidity storage conditions compared to hydrolytic impurities (e.g., acyl glucuronides) .

Research Findings and Clinical Relevance

  • Cytotoxicity : Statin impurities with structural modifications (e.g., N-oxide, ketone groups) may exhibit increased cytotoxicity in OATP1B1-expressing cells, necessitating rigorous impurity profiling .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Pivastatin N-Oxide Sodium Salt, and how can solubility testing inform experimental design?

  • Methodology : Synthesis typically involves oxidation of Pivastatin to form the N-oxide derivative, followed by sodium salt formation. Key steps include:

  • Oxidation : Use oxidizing agents (e.g., hydrogen peroxide) under controlled pH and temperature .
  • Salt Formation : Neutralization with sodium hydroxide to precipitate the sodium salt .
  • Solubility Testing : Classify solubility in water and organic solvents (e.g., ethanol, DMSO) to optimize purification (e.g., recrystallization) .
    • Data Consideration : Report yield, melting point, and spectroscopic data (NMR, HPLC) for reproducibility .

Q. How should researchers design experiments to validate the purity and identity of Pivastatin N-Oxide Sodium Salt?

  • Analytical Workflow :

  • Chromatography : Use HPLC or LC-MS with reference standards to assess purity (>95% by area normalization) .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR and FT-IR, comparing peaks to theoretical predictions .
  • Elemental Analysis : Verify sodium content via ICP-MS or flame photometry .
    • Troubleshooting : Address discrepancies in elemental analysis by checking reaction stoichiometry or salt hydration .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in stability data of Pivastatin N-Oxide Sodium Salt under varying storage conditions?

  • Stability Study Design :

  • Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–3 months .
  • Analytical Endpoints : Monitor degradation products via LC-MS and quantify using validated calibration curves .
    • Data Interpretation : Use Arrhenius kinetics to predict shelf life. If results conflict with literature, re-examine excipient interactions or analytical method sensitivity .

Q. How can impurity profiling of Pivastatin N-Oxide Sodium Salt enhance pharmacological safety assessments?

  • Impurity Identification :

  • Synthesis Byproducts : Trace unreacted starting materials (e.g., Pivastatin) or over-oxidation products via LC-HRMS .
  • Degradants : Isolate and characterize using preparative HPLC followed by NMR .
    • Risk Mitigation : Establish impurity thresholds (<0.1% for genotoxic impurities) per ICH guidelines and validate removal during purification .

Q. What experimental approaches ensure batch-to-batch consistency in large-scale synthesis of Pivastatin N-Oxide Sodium Salt?

  • Process Optimization :

  • Critical Parameters : Control reaction time, temperature, and pH during oxidation and salt formation .
  • In-Process Controls (IPC) : Monitor intermediate purity via inline FT-IR or Raman spectroscopy .
    • Quality Assurance : Implement statistical batch analysis (e.g., PCA of HPLC profiles) to detect variability .

Methodological Resources

  • Synthesis Protocols : Refer to peer-reviewed journals for oxidation and salt formation techniques .
  • Analytical Standards : Use pharmacopeial guidelines (USP/EP) for purity testing .
  • Data Reproducibility : Document experimental conditions (e.g., solvent grades, equipment calibration) as per Beilstein Journal guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.